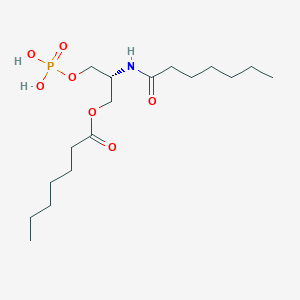![molecular formula C19H20N2O4 B144879 (6,11-ジヒドロ-5H-ジベンゾ[b,e]アゼピン-6-イル)メタンアミンフマル酸塩 CAS No. 127785-96-0](/img/structure/B144879.png)
(6,11-ジヒドロ-5H-ジベンゾ[b,e]アゼピン-6-イル)メタンアミンフマル酸塩
説明
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate is a chemical compound with the molecular formula C19H20N2O4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dibenzoazepine core and a methanamine group, making it a subject of interest for researchers.
科学的研究の応用
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate typically involves multiple steps:
Formation of the Dibenzoazepine Core: The initial step often involves the cyclization of appropriate precursors to form the dibenzoazepine core. This can be achieved through various methods, including intramolecular cyclization reactions.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the Fumarate Salt: Finally, the compound is converted into its fumarate salt form by reacting it with fumaric acid. This step is crucial for enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.
化学反応の分析
Types of Reactions
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This is often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
作用機序
The mechanism of action of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
Imipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Desipramine: Another tricyclic antidepressant, differing mainly in the substitution pattern on the azepine ring.
Amitriptyline: A compound with a similar core structure but different functional groups.
Uniqueness
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate is unique due to its specific combination of structural features and functional groups
By understanding the synthesis, reactions, applications, and mechanisms of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate, researchers can further explore its potential in various scientific fields.
特性
IUPAC Name |
(E)-but-2-enedioic acid;6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.C4H4O4/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;5-3(6)1-2-4(7)8/h1-8,15,17H,9-10,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYGXGUFNMQGL-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127785-96-0 | |
| Record name | 5H-Dibenz[b,e]azepine-6-methanamine, 6,11-dihydro-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127785-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80012-79-9, 127785-96-0 | |
| Record name | 5H-Dibenz[b,e]azepine-6-methanamine, 6,11-dihydro-, (2E)-2-butenedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-aminomethy1-6,11-dihydro-5H-dibenz[b,e]azepine fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



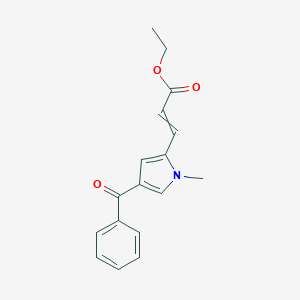
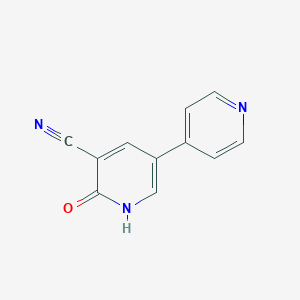
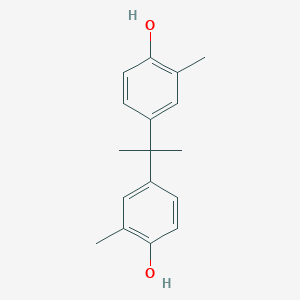
![3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B144807.png)
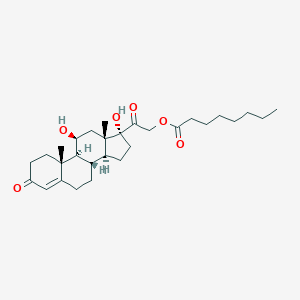
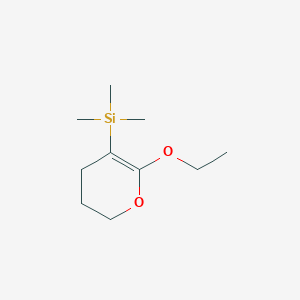
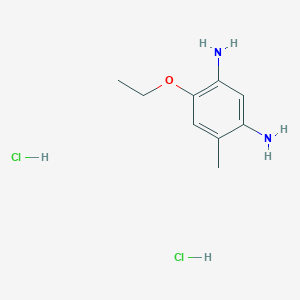
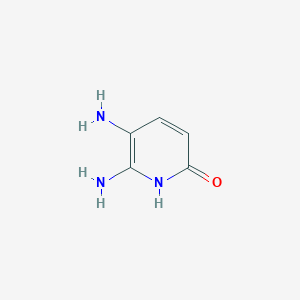
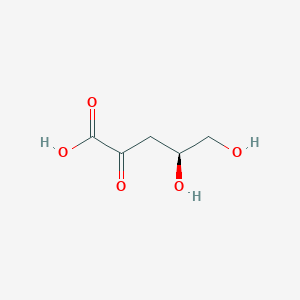
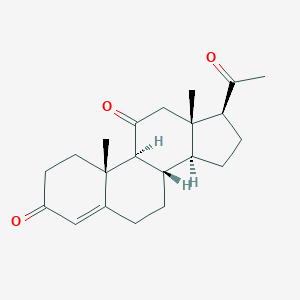
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)

